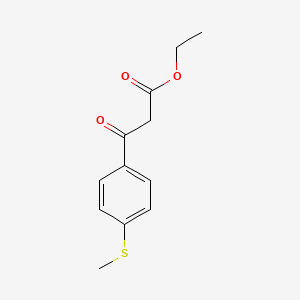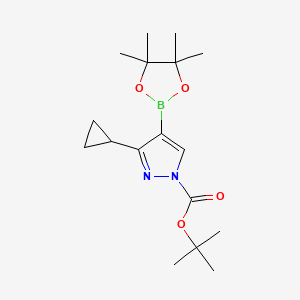![molecular formula C29H26N4O4 B2395216 ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate CAS No. 1189678-76-9](/img/structure/B2395216.png)
ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate is a complex organic compound that holds significant interest due to its potential applications in various fields. Its structure features multiple aromatic rings and functional groups, making it a versatile molecule in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Starting with readily available reactants, a series of condensation and cyclization reactions under controlled conditions leads to the final product. Key intermediates are often purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed for efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to oxidation of specific functional groups.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride, targeting carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Substitution: Halogenated solvents for electrophilic substitution, amines for nucleophilic substitution.
Major Products Formed: The major products depend on the specific reaction, but common derivatives include hydroxylated, methylated, or aminated versions of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate finds applications across various scientific fields:
Chemistry: Used as a starting material or intermediate in organic synthesis, aiding in the development of new compounds.
Biology: Investigated for its potential interactions with biological targets, including proteins and enzymes.
Medicine: Explored for pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Potentially utilized in the development of novel materials or as a chemical probe in research and development.
Mecanismo De Acción
The compound’s mechanism of action involves interactions at the molecular level. Its aromatic rings and functional groups enable binding to specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, potentially inhibiting or activating certain biological processes. Understanding these pathways helps in deciphering its effects and therapeutic potential.
Comparación Con Compuestos Similares
Compared to other indole-based or benzoate compounds, ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate stands out due to its unique combination of structural features and functional groups. Similar compounds might include:
Ethyl 4-amino-3-nitrobenzoate
Benzyl 4-oxo-3H-pyrimido[5,4-b]indole-8-carboxylate
Methyl 3-benzyl-4-oxo-2H-indole-5-carboxylate
This structural uniqueness often translates to distinct chemical and biological properties, making it a valuable compound for diverse applications.
This should give you a comprehensive overview of this compound. Intriguing stuff, right? Where should we go next?
Propiedades
IUPAC Name |
ethyl 4-[[2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4/c1-3-37-29(36)21-10-12-22(13-11-21)31-25(34)17-33-24-14-9-19(2)15-23(24)26-27(33)28(35)32(18-30-26)16-20-7-5-4-6-8-20/h4-15,18H,3,16-17H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDTBWMUQUSCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2395135.png)

![N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2395139.png)
![2-[4,7,8-Trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2395140.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)
![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)
![1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2395146.png)
![3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B2395148.png)

![[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2395152.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2395155.png)
![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)
